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molecular formula C13H20N2O4S B8549021 4-(Methylsulfonylamino)benzylcarbamic acid tert-butyl ester

4-(Methylsulfonylamino)benzylcarbamic acid tert-butyl ester

Cat. No. B8549021
M. Wt: 300.38 g/mol
InChI Key: VSEPMTUXHSPTCT-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Compound 8-1 (1 g) was dissolved in anhydrous dichloromethane and the solution was cooled to 0° C. To the solution was added triethylamine (630 μl) and methanesulfonyl chloride (350 μl) in order and the mixture was stirred at room temperature for 24 hours. After confirming the completion of the reaction using TLC, the resulting mixture was neutralized with hydrochloric acid solution, diluted with water, and then extracted three times with dichloromethane. The extracted organic layer was washed with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then dried under reduced pressure. The obtained residue was purified by column-chromatography (hexane/ethyl acetate=2/1) to yield the compound 8-2 (1.28 g, 95%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
630 μL
Type
reactant
Reaction Step Two
Quantity
350 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26].Cl>ClCCl.O>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][S:25]([CH3:24])(=[O:27])=[O:26])=[CH:13][CH:14]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
630 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
350 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The extracted organic layer was washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column-chromatography (hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)NS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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